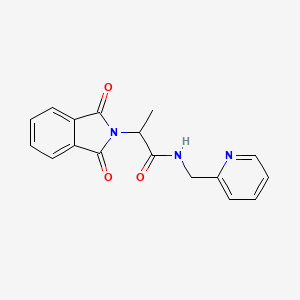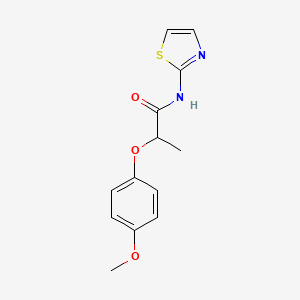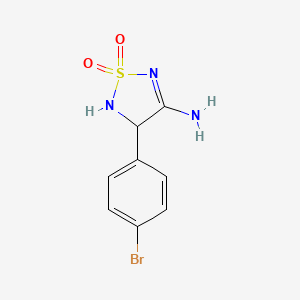
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate may modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are also involved in these processes.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. It also enhances the activity of the GABAergic system, which is the main inhibitory neurotransmitter in the brain. These effects may contribute to the anxiolytic, antidepressant, and anti-addictive properties of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate.
実験室実験の利点と制限
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2C receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. It also has good pharmacokinetic properties, including good brain penetration and long half-life, which make it suitable for in vivo studies. However, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has some limitations, including its low solubility in water and its potential off-target effects at high doses.
将来の方向性
For research on 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate include investigating its therapeutic applications in humans, exploring its molecular mechanisms, and developing new analogs with improved properties.
合成法
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with cyclohexenylmethyl chloride. The final product is obtained by crystallization with oxalic acid. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O.C2H2O4/c1-23-19-8-7-18(20)13-17(19)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-3,7-8,13,16H,4-6,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBBRSCDUUCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)